molecular formula C6H11N5O2 B14251367 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one CAS No. 265111-71-5

4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one

Cat. No.: B14251367
CAS No.: 265111-71-5
M. Wt: 185.18 g/mol
InChI Key: GLMZKARMUAKVEH-UHFFFAOYSA-N
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Description

4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with isopropanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with varied functional groups.

Scientific Research Applications

4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity by forming stable complexes or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile

Uniqueness

4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

265111-71-5

Molecular Formula

C6H11N5O2

Molecular Weight

185.18 g/mol

IUPAC Name

6-amino-4-(2-hydroxypropan-2-ylamino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H11N5O2/c1-6(2,13)11-4-8-3(7)9-5(12)10-4/h13H,1-2H3,(H4,7,8,9,10,11,12)

InChI Key

GLMZKARMUAKVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NC1=NC(=O)NC(=N1)N)O

Origin of Product

United States

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